molecular formula C12H9ClO2 B7978678 2-(4-Chloro-3-methylbenzoyl)furan CAS No. 13365-65-6

2-(4-Chloro-3-methylbenzoyl)furan

Cat. No.: B7978678
CAS No.: 13365-65-6
M. Wt: 220.65 g/mol
InChI Key: HPVNZKOWOZJJDO-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylbenzoyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 4-chloro-3-methylbenzoyl group. Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications due to their reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylbenzoyl)furan typically involves the reaction of 4-chloro-3-methylbenzoyl chloride with furan in the presence of a base. One common method includes the use of a Friedel-Crafts acylation reaction, where aluminum chloride (AlCl3) acts as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylbenzoyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Halogenation and nitration reactions can occur on the benzoyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated benzoyl furans.

Scientific Research Applications

2-(4-Chloro-3-methylbenzoyl)furan has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylbenzoyl)furan involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzoyl)furan
  • 2-(3-Methylbenzoyl)furan
  • 2-(4-Methylbenzoyl)furan

Uniqueness

2-(4-Chloro-3-methylbenzoyl)furan is unique due to the presence of both chloro and methyl substituents on the benzoyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds. The combination of these substituents can enhance its stability and make it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVNZKOWOZJJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256874
Record name (4-Chloro-3-methylphenyl)-2-furanylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13365-65-6
Record name (4-Chloro-3-methylphenyl)-2-furanylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13365-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methylphenyl)-2-furanylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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